

The Solubility of Ditridecyl Adipate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ditridecyl adipate*

Cat. No.: *B149431*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **ditridecyl adipate**, a long-chain diester of significant interest in various industrial and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for **ditridecyl adipate** in public literature, this guide integrates general principles of ester solubility, qualitative data, and detailed experimental protocols for determining solubility. The information herein is intended to serve as a foundational resource for laboratory professionals requiring an understanding of the solvent compatibility of **ditridecyl adipate** for formulation, purification, and analytical purposes.

Introduction to Ditridecyl Adipate

Ditridecyl adipate (CAS No. 16958-92-2) is the diester formed from the reaction of adipic acid and tridecyl alcohol. Its molecular formula is $C_{32}H_{62}O_4$, with a corresponding molecular weight of approximately 510.83 g/mol. The structure, characterized by two long C13 alkyl chains attached to a central adipate core, imparts a highly nonpolar and lipophilic nature to the molecule. This chemical structure is the primary determinant of its solubility behavior in various organic solvents. As a general principle for esters, solubility in polar solvents decreases as the carbon chain length of the alcohol moiety increases.^[1] Consequently, **ditridecyl adipate** is expected to be readily soluble in nonpolar organic solvents and exhibit limited solubility in polar solvents, with negligible solubility in water.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **ditridecyl adipate** is presented in Table 1. These properties are essential for understanding its solubility profile and for designing appropriate experimental conditions for its use.

Table 1: Physicochemical Properties of **Ditridecyl Adipate**

Property	Value	Reference(s)
IUPAC Name	Ditridecyl hexanedioate	[3]
CAS Number	16958-92-2	[4]
Molecular Formula	C ₃₂ H ₆₂ O ₄	[3]
Molecular Weight	510.83 g/mol	[4]
Appearance	Clear, colorless liquid or white to off-white solid	[3][5]
Melting Point	45.9 °C	[4][5]
Boiling Point	503.0 ± 18.0 °C	[4]
Flash Point	226.2 °C	[4]
Density	0.906 ± 0.06 g/cm ³	[4]

Solubility Profile of **Ditridecyl Adipate**

While specific quantitative solubility data for **ditridecyl adipate** is scarce in publicly available literature, a qualitative solubility profile can be inferred from its chemical structure and the behavior of analogous long-chain esters. The principle of "like dissolves like" is the primary determinant of its solubility.

Table 2: Qualitative Solubility of **Ditridecyl Adipate** in Various Organic Solvents

Solvent Class	Solvent Examples	Expected Solubility	Rationale
Nonpolar Aliphatic	Hexane, Heptane, Cyclohexane	High	The nonpolar alkyl chains of both the solvent and solute lead to favorable van der Waals interactions.
Aromatic	Toluene, Xylene	High	The nonpolar nature of aromatic solvents allows for effective solvation of the long alkyl chains of ditridecyl adipate.
Chlorinated	Dichloromethane, Chloroform	High	These solvents have sufficient nonpolar character to dissolve ditridecyl adipate. Some sources indicate slight solubility in chloroform. [5] [6]
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Moderate to High	Ethers have a combination of polar and nonpolar characteristics, generally allowing for good solvation of large, nonpolar molecules.
Ketones	Acetone, Methyl Ethyl Ketone (MEK)	Moderate	While more polar than hydrocarbons, ketones can still solvate the ester functional groups and

			interact with the alkyl chains.
Esters	Ethyl acetate	High	As an ester itself, ditridecyl adipate is expected to be highly soluble in other ester solvents due to similar intermolecular forces.
Alcohols	Methanol, Ethanol, Isopropanol	Low to Slight	The high polarity and hydrogen-bonding nature of short-chain alcohols are less compatible with the long nonpolar alkyl chains of ditridecyl adipate. Solubility may increase with heating, as noted for methanol. [5] [6]
Polar Aprotic	Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)	Low	The high polarity of these solvents makes them poor solvents for highly nonpolar compounds like ditridecyl adipate.
Water	-	Negligible	The hydrophobic nature of the long alkyl chains results in extremely low water solubility. [2]

Experimental Protocol for Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of **ditridecyl adipate** in an organic solvent using the isothermal shake-flask method. This method is a widely accepted technique for determining the equilibrium solubility of a compound.

4.1. Materials and Equipment

- **Ditridecyl adipate** (of known purity)
- Selected organic solvent (analytical grade or higher)
- Analytical balance (± 0.1 mg)
- Thermostatically controlled shaker or water bath
- Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
- Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of 0.45 μm or smaller)
- Syringes
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with a suitable detector (HPLC-UV/Vis or ELSD), or a gravimetric method for non-volatile solvents)

4.2. Experimental Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **ditridecyl adipate** to a series of vials. The excess solid should be visually apparent to ensure that equilibrium with the solid phase is achieved.
 - Accurately add a known volume or mass of the selected organic solvent to each vial.
 - Securely seal the vials to prevent solvent evaporation.

- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a predetermined period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium, which is indicated by a constant concentration of the solute over time (e.g., sampling at 24, 48, and 72 hours).
- Sample Collection and Preparation:
 - Once equilibrium is reached, cease agitation and allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any undissolved solid. The first few drops of the filtrate should be discarded to saturate the filter and prevent adsorption losses.
- Quantification:
 - Gravimetric Method (for non-volatile solvents):
 - Accurately weigh the vial containing the filtered saturated solution.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute until a constant weight is achieved.
 - The final weight represents the mass of dissolved **ditridecyl adipate**.
 - Calculate the solubility in g/100 mL or g/100 g of solvent.
 - Chromatographic Method (for volatile solvents):
 - Accurately dilute the filtered saturated solution with the pure solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

- Prepare a series of calibration standards of **ditridecyl adipate** in the same solvent.
- Analyze the standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC).
- Construct a calibration curve and determine the concentration of **ditridecyl adipate** in the diluted sample.
- Calculate the original concentration in the saturated solution, accounting for the dilution factor.

4.3. Data Reporting

The solubility should be reported as the mean of at least three replicate determinations, along with the standard deviation. The temperature at which the solubility was determined must be clearly stated.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of **ditridecyl adipate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **ditridecyl adipate**.

Conclusion

Ditridecyl adipate is a nonpolar, lipophilic diester with high solubility in nonpolar organic solvents and limited solubility in polar solvents. While quantitative solubility data is not widely available, this guide provides a robust framework for understanding and experimentally

determining its solubility profile. The detailed experimental protocol and workflow diagram offer a practical approach for researchers and professionals in drug development and other scientific fields to ascertain the solubility of **ditridecyl adipate** in solvents relevant to their specific applications. It is recommended that solubility be determined empirically for any solvent system of interest to ensure accurate and reliable data for formulation and process development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. store.astm.org [store.astm.org]
- 4. ASTM E1148-2002(R2008)(PDF)Standard Test Method for Measurements of Aqueous Solubility | Russian regulatory documents in English. Russian Norms. [russiannorms.com]
- 5. benchchem.com [benchchem.com]
- 6. pure.au.dk [pure.au.dk]
- To cite this document: BenchChem. [The Solubility of Ditridecyl Adipate in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b149431#solubility-of-ditridecyl-adipate-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com